molecular formula C16H12BrN3S B11289742 3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)pyridazine

3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Cat. No.: B11289742
M. Wt: 358.3 g/mol
InChI Key: KSDIXEVRBGHYDD-UHFFFAOYSA-N
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Description

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with a pyridin-2-yl group and a 4-bromophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Pyridin-2-yl Group: This can be achieved via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-yl boronic acid and a halogenated pyridazine.

    Attachment of the 4-Bromophenylmethylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
  • 2-Alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles

Uniqueness

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE is unique due to its combination of a pyridazine ring with both a pyridin-2-yl group and a 4-bromophenylmethylsulfanyl group. This unique structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C16H12BrN3S

Molecular Weight

358.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine

InChI

InChI=1S/C16H12BrN3S/c17-13-6-4-12(5-7-13)11-21-16-9-8-15(19-20-16)14-3-1-2-10-18-14/h1-10H,11H2

InChI Key

KSDIXEVRBGHYDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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